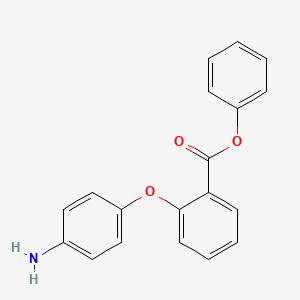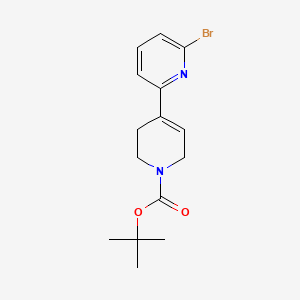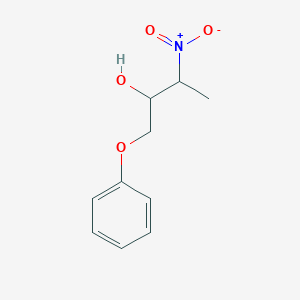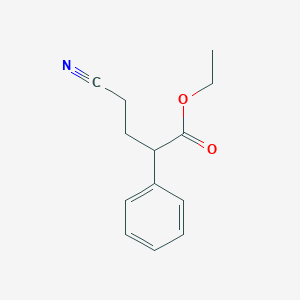
4-cyano-2-phenylbutanoic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-2-phenylbutanoic acid ethyl ester is an organic compound with the molecular formula C12H13NO2 It is a derivative of butanoic acid, featuring a cyano group and a phenyl group attached to the butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-2-phenylbutanoic acid ethyl ester typically involves the esterification of 4-cyano-2-phenylbutanoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
4-cyano-2-phenylbutanoic acid+ethanolacid catalyst4-cyano-2-phenylbutanoic acid ethyl ester+water
Common acid catalysts used in this reaction include sulfuric acid and hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing the need for corrosive liquid acids.
Analyse Des Réactions Chimiques
Types of Reactions
4-cyano-2-phenylbutanoic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and ethanol in the presence of a strong acid or base.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: 4-cyano-2-phenylbutanoic acid and ethanol.
Reduction: 4-amino-2-phenylbutanoic acid ethyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
4-cyano-2-phenylbutanoic acid ethyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used as a building block in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 4-cyano-2-phenylbutanoic acid ethyl ester depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In pharmaceuticals, its mechanism of action would be related to the specific drug it is incorporated into, potentially involving interactions with biological targets such as enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-cyano-2-phenylbutanoic acid: The parent acid of the ester.
4-amino-2-phenylbutanoic acid ethyl ester: A reduced form of the ester.
2-phenylbutanoic acid ethyl ester: A similar ester lacking the cyano group.
Uniqueness
4-cyano-2-phenylbutanoic acid ethyl ester is unique due to the presence of both a cyano group and a phenyl group, which confer distinct reactivity and potential applications compared to similar compounds. The cyano group can participate in various chemical reactions, while the phenyl group provides stability and potential interactions with biological targets.
Propriétés
Formule moléculaire |
C13H15NO2 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
ethyl 4-cyano-2-phenylbutanoate |
InChI |
InChI=1S/C13H15NO2/c1-2-16-13(15)12(9-6-10-14)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9H2,1H3 |
Clé InChI |
IDEPGWOIIRSBKK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCC#N)C1=CC=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
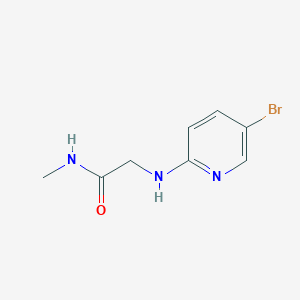


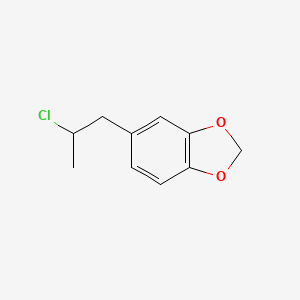
![Methyl 2-[methyl(phenethyl)amino]sulfonyl-acetate](/img/structure/B8374210.png)
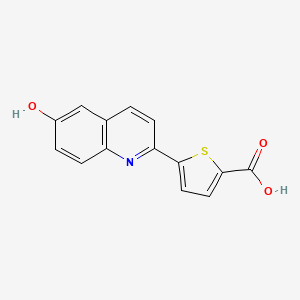

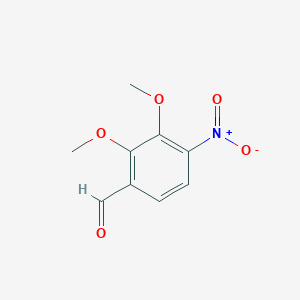
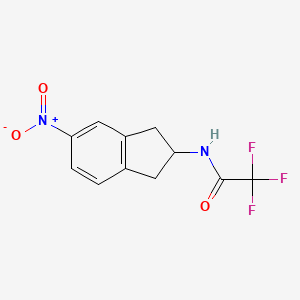
![Adamantane-1-carboxylic acid[6-methanesulfonyl-3-(2-methoxyethyl)-3H-benzothiazol-2-ylidene]-amide](/img/structure/B8374244.png)
